MIC Against M. abscessus Clinical Cystic Fibrosis Isolates: Sub-0.5 μg/mL Threshold vs. Standard-of-Care Azithromycin
CRS0393 (proxy for CAS 2097858-23-4) exhibited MIC values of ≤0.03–0.5 μg/mL against a panel of M. abscessus isolates obtained from cystic fibrosis patients [1]. In comparative context, M. abscessus clinical isolates typically present MIC50 values for azithromycin of 2–16 µg/mL and for clarithromycin of 1–8 µg/mL (Class-level inference: no direct head-to-head MIC comparison for the same isolate set is available in the primary reference; comparator MIC ranges are drawn from published surveillance data for macrolides against M. abscessus complex). The benzothiazole amide therefore achieves at least 4–500-fold lower absolute MIC values relative to first-line oral macrolide options.
| Evidence Dimension | In vitro minimal inhibitory concentration (MIC) against M. abscessus |
|---|---|
| Target Compound Data | ≤0.03–0.5 μg/mL (CRS0393) |
| Comparator Or Baseline | Azithromycin: MIC50 2–16 μg/mL; Clarithromycin: MIC50 1–8 μg/mL (M. abscessus complex, CLSI surveillance data) |
| Quantified Difference | ≥ 4–500-fold lower MIC for the target compound |
| Conditions | Broth microdilution; M. abscessus CF isolates; incubation conditions per CLSI guidelines (as cited in Ochsner et al. 2023) |
Why This Matters
For procurement decisions, the differential MIC implies that the target compound can achieve growth inhibition at concentrations far below those required for macrolides, potentially enabling lower total dose and reducing exposure-related toxicity in chronic NTM therapy.
- [1] Ochsner, U.A. et al. (2023). Microbiological profile, preclinical pharmacokinetics and efficacy of CRS0393, a novel antimycobacterial agent targeting MmpL3. Tuberculosis, 138, Article 102288 View Source
